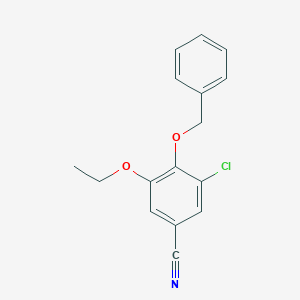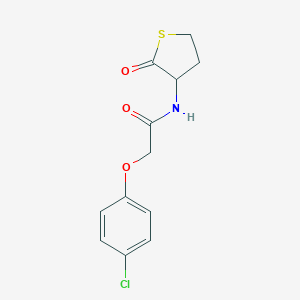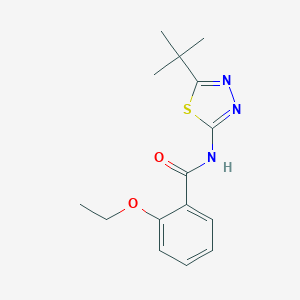
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzonitrile derivatives and contains a benzene ring with substituents at different positions.
- The compound’s systematic name describes its structure: this compound.
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: is a chemical compound with the following structure: .
Preparation Methods
- The synthetic route for this compound involves several steps, including Suzuki–Miyaura cross-coupling reactions.
- In one approach, the benzyloxy group is introduced using a boron reagent in a Suzuki–Miyaura coupling reaction .
- Industrial production methods may vary, but similar synthetic strategies are likely employed.
Chemical Reactions Analysis
- Common reagents include boron reagents (e.g., BH3·L), palladium catalysts, and other functional group-specific reagents.
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: can undergo various reactions:
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis due to its versatile functional groups.
Biology and Medicine:
Industry: Its use in industry may involve further derivatization or incorporation into more complex molecules.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- its effects likely result from interactions with molecular targets or pathways related to its functional groups (e.g., nitrile, chloro, ethoxy).
Comparison with Similar Compounds
- Similar compounds include other benzonitriles with varying substituents (e.g., different halogens, alkyl groups).
- The uniqueness of 4-(benzyloxy)-3-chloro-5-ethoxybenzonitrile lies in its specific combination of substituents.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)



![2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B506293.png)
![N-(3,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506295.png)
![methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate](/img/structure/B506296.png)
![3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B506297.png)

![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B506302.png)
![5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B506305.png)

